Stereochemical Purity: Single (3S,4S) Enantiomer vs. Racemic Mixture
The target compound is supplied as the single (3S,4S) enantiomer with a purity of 98% . In contrast, the commercially available racemic mixture (rac-(3R,4R)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide, CAS 1807937-75-2 as listed by CymitQuimica) is offered at a minimum purity of 95% and contains both (3S,4S) and (3R,4R) enantiomers . The defined stereochemistry is critical because in closely related pyrrolidine sulfonamide TRPV4 antagonist series, the (3S,4R) configuration delivers an IC₅₀ of 2.5 nM, while the (3R,4S) diastereomer is 100-fold less potent (IC₅₀ 250 nM), confirming that pharmacological activity is exquisitely sensitive to stereochemistry [1]. Using a racemate where the inactive enantiomer constitutes 50% of the material introduces a 2-fold dilution of active species, confounding dose-response relationships and in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling.
| Evidence Dimension | Enantiomeric purity and impact on biological activity |
|---|---|
| Target Compound Data | Single (3S,4S) enantiomer; 98% purity |
| Comparator Or Baseline | Racemic (3R,4R)-labeled mixture: contains both (3S,4S) and (3R,4R); 95% purity |
| Quantified Difference | Target: 98% single enantiomer; Comparator: 50% desired enantiomer ≈ 2-fold dilution of active configuration; 100-fold potency differential observed between stereoisomers in analogous TRPV4 scaffold |
| Conditions | Comparison based on commercial Certificate of Analysis (CoA) data and enantiomer-specific TRPV4 IC₅₀ values from J. Med. Chem. 2018 |
Why This Matters
A 2-fold reduction in active enantiomer concentration can shift IC₅₀ values, alter in vivo efficacy thresholds, and compromise patent protection for composition-of-matter claims.
- [1] Brnardic, E. J., et al. J. Med. Chem. 61, no. 21 (2018): 9738–9755. Enantiomer-specific TRPV4 IC₅₀ values: (3S,4R)-51 = 2.5 nM; (3R,4S)-51 = 250 nM. View Source
